3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the amide group. The 1,3,4-thiadiazol-2-yl group would also have an ethylthio group attached to it .Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom and the amide group in this compound would likely make it relatively polar, affecting properties like solubility and melting point .Applications De Recherche Scientifique
Anticancer Potential
3-Bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives show significant promise in anticancer research. A study demonstrated that novel compounds containing thiadiazole and benzamide groups exhibit considerable anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave-assisted methods and evaluated in vitro. The study highlights their potential as promising anticancer agents (Tiwari et al., 2017).
Antimicrobial Applications
Research on derivatives of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has shown potential in antimicrobial applications. For example, methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide exhibited significant antibacterial and antifungal activities (Lamani et al., 2009).
Photochemical and Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups, including a derivative related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, highlighted their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Synthesis of Hybrid Molecules for Enhanced Properties
The synthesis of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives involves creating hybrid molecules that combine the pharmacophores of thiadiazole and benzamide. This approach aims to enhance the biological properties of the resultant compounds, potentially leading to new therapeutic agents with improved efficacy and selectivity (Tiwari et al., 2017).
Gelation Behavior and Molecular Interactions
A study on N-(thiazol-2-yl)benzamide derivatives, related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, explored their gelation behavior. The research focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation, contributing to the field of crystal engineering and material science (Yadav & Ballabh, 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHOAHBCGQSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.